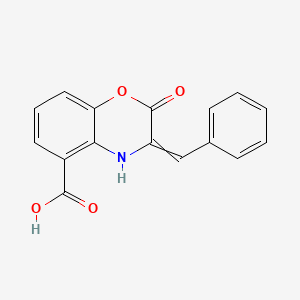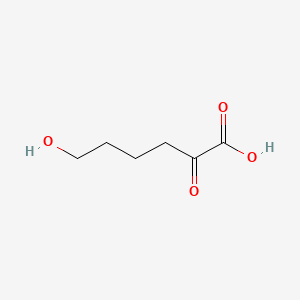![molecular formula C19H25N5O2S B1235059 Cyclopentanecarboxylic acid [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]-amide](/img/structure/B1235059.png)
Cyclopentanecarboxylic acid [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of benzothiazoles, including RWJ-51084, typically involves the condensation of aldehydes with 2-aminothiophenol via oxidation of the carbon-nitrogen bond . One efficient method for synthesizing benzothiazoles is using potassium ferrocyanide as a catalyst under solvent-free conditions . This method provides quick reaction times, simple setup, and high yields . Industrial production methods for RWJ-51084 are not widely documented, but the general approach involves similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
RWJ-51084 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium ferrocyanide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RWJ-51084 can lead to the formation of different benzothiazole derivatives .
Scientific Research Applications
RWJ-51084 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing various benzothiazole derivatives . In biology, RWJ-51084 has been investigated for its role as a potent cationic trypsin precursor, which is important for studying protease activity . Additionally, RWJ-51084 has been studied for its potential anticancer and antimicrobial properties .
Mechanism of Action
The mechanism of action of RWJ-51084 involves its interaction with trypsin-like serine proteases. The compound forms a covalent bond with the hydroxyl oxygen atom of serine 195 in the active site of trypsin, leading to the formation of a tetrahedral intermediate hemiketal structure . This interaction inhibits the protease activity of trypsin, making RWJ-51084 a potent inhibitor of trypsin-like serine proteases .
Comparison with Similar Compounds
RWJ-51084 is unique among benzothiazole derivatives due to its potent inhibitory activity against trypsin-like serine proteases . Similar compounds include other benzothiazole derivatives such as NSC-693638, which is used as an anticancer agent, and IDD552, a well-known aldol reductase inhibitor . These compounds share the benzothiazole core structure but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C19H25N5O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C19H25N5O2S/c20-19(21)22-11-5-9-14(23-17(26)12-6-1-2-7-12)16(25)18-24-13-8-3-4-10-15(13)27-18/h3-4,8,10,12,14H,1-2,5-7,9,11H2,(H,23,26)(H4,20,21,22)/t14-/m0/s1 |
InChI Key |
NQABUEUFRXDDFI-AWEZNQCLSA-N |
Isomeric SMILES |
C1CCC(C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Synonyms |
N-(4-((aminoiminomethyl)amino)-1-(2-benzothiazolylcarbonyl)butyl)cyclopentanecarboxamide RWJ 51084 RWJ-51084 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-5-[3-[4-[(1S)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B1234977.png)





![(1R,2S,5S,7S,8E,10E,12S,14R,16S,19S,20R,24R,27R,28S,29S,32S,33S,35R)-14-[(2R,3S,4S)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-35-(hydroxymethyl)-5,7,9,19,29-pentamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione](/img/structure/B1234985.png)




![N-[(Z)-1,3-Dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1234996.png)


